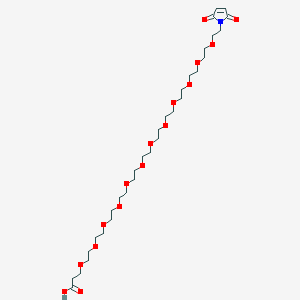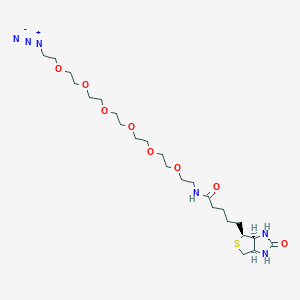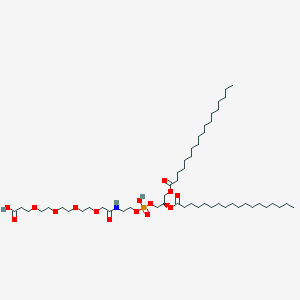
Mal-PEG12-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG12-acid typically involves the reaction of maleimide with polyethylene glycol, followed by the introduction of a carboxylic acid group at the terminal end. The process can be summarized as follows:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) to form an active ester.
Coupling with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the polyethylene glycol chain is oxidized to a carboxylic acid group using an oxidizing agent such as Jones reagent or potassium permanganate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using NHS or TFP in a controlled environment.
Large-Scale Coupling with Maleimide: The activated polyethylene glycol is reacted with maleimide in large reactors to ensure complete conversion.
Oxidation to Carboxylic Acid: The terminal hydroxyl groups are oxidized to carboxylic acid groups using industrial oxidizing agents, followed by purification to remove any by-products
化学反应分析
Types of Reactions
Mal-PEG12-acid undergoes several types of chemical reactions, including:
Michael Addition: The maleimide group reacts with thiol groups on proteins or other biomolecules to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, often facilitated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Common Reagents and Conditions
Michael Addition: Typically performed at a pH of 6.5 to 7.5 to ensure optimal reactivity of the maleimide group with thiols.
Amide Bond Formation: Conducted in the presence of EDC or other carbodiimide coupling agents, often in aqueous or mixed organic-aqueous solvents
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the carboxylic acid group with amines
科学研究应用
Mal-PEG12-acid has a wide range of applications in scientific research, including:
Bioconjugation: Used to link proteins, peptides, and other biomolecules through stable thioether bonds.
Drug Delivery: Employed in the design of drug delivery systems to improve solubility, stability, and bioavailability of therapeutic agents.
Protein Modification: Utilized in the modification of proteins to enhance their solubility and reduce immunogenicity.
PROTACs: Acts as a linker in proteolysis-targeting chimeras (PROTACs) to facilitate targeted protein degradation
作用机制
The mechanism of action of Mal-PEG12-acid involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group undergoes a Michael addition reaction with thiols, resulting in the formation of stable thioether bonds. This covalent attachment can modify the properties of the target biomolecule, such as increasing its solubility or altering its biological activity .
相似化合物的比较
Similar Compounds
Mal-PEG4-acid: A shorter polyethylene glycol chain with four ethylene glycol units.
Mal-PEG8-acid: A medium-length polyethylene glycol chain with eight ethylene glycol units.
Mal-PEG-NHS ester: Contains an NHS ester group instead of a carboxylic acid group
Uniqueness
Mal-PEG12-acid is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55NO16/c33-29-1-2-30(34)32(29)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(35)36/h1-2H,3-28H2,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHLQYEWMQTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)








